4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
Properties
Molecular Formula |
C5H6F3N3O |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
4-amino-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H6F3N3O/c1-11-4(12)2(9)3(10-11)5(6,7)8/h10H,9H2,1H3 |
InChI Key |
SNZYWTFLDDDITF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the reduction of 4-nitroso-3-trifluoromethylpyrazoles. This reduction can be carried out using zinc in acetic acid at room temperature or slightly elevated temperatures . Another method involves the hydrogenation of 4-nitrosopyrazoles under pressure in the presence of a palladium on carbon (Pd/C) catalyst at 50°C in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic reduction of 4-nitropyrazoles, which requires preliminary nitration of pyrazoles under rigid conditions . The use of 4-nitrosopyrazoles as precursors is advantageous as the reduction of the nitroso group can be performed under mild conditions without affecting other functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Zinc in Acetic Acid: Used for the reduction of nitroso groups to amino groups.
Pd/C Catalyst in Ethanol: Employed for hydrogenation reactions to reduce nitroso groups to amino groups.
Major Products Formed
The major product formed from the reduction of 4-nitroso-3-trifluoromethylpyrazoles is this compound .
Scientific Research Applications
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative with an amino group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. It has gained attention for its potential applications in medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
- Medicinal Chemistry this compound is a building block in synthesizing pharmacologically active compounds, including antimicrobial, cytotoxic, and antidiabetic agents.
- Agrochemicals The compound can be employed to develop agrochemicals due to its unique properties.
- Materials Science It can be used to synthesize materials with specific properties, such as liquid crystals and UV stabilizers.
Chemical Reactions
This compound can undergo several chemical reactions:
- Reduction Reduction of nitroso or nitro groups to amino groups using reagents like zinc in acetic acid or hydrogenation with Pd/C catalyst.
- Substitution The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Use as a DPP-4 inhibitor
Dipeptidyl peptidase-4 (DPP-4) inhibitors are glucose-dependent agents that exhibit a low incidence of hypoglycemia, good safety, and tolerability. They can be administered for the treatment of type 2 diabetes .
Preparation Method
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be prepared with high selectivity relative to the content of the isomer 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. Ethyl 4,4,4-trifluoroacetate and methylhydrazine react in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
This compound has notable biological activities and potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP)
- Molecular Formula : C₅H₅F₃N₂O
- Key Differences : The trifluoromethyl group is at position 5 instead of 3, and the hydroxyl group is at position 3 instead of 5.
- Synthesis : 3-MTP is a byproduct in the synthesis of 5-MTP (the target compound). Selective synthesis of 5-MTP over 3-MTP is achieved using optimized reaction conditions, such as controlled temperature and catalysts, to minimize isomer formation .
- Applications : 3-MTP is less desirable due to its reduced utility in agrochemical synthesis.
Substituent Variations: 4-Acyl-1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ols
- Example : 4-Acetyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Key Differences: The 4-position has an acyl group (e.g., acetyl) instead of an amino group.
- Reactivity : Acyl groups enhance electrophilicity at the 4-position, making these compounds effective building blocks for synthesizing fused pyrazole systems .
- Applications : Used in constructing complex heterocycles for drug discovery.
Trifluoromethylthiolated Analogs: 3-Methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol
- Molecular Formula : C₁₁H₁₀F₃N₂OS
- Key Differences: The 4-position features a trifluoromethylthio (-SCF₃) group instead of an amino group.
- Properties : The -SCF₃ group increases lipophilicity, enhancing membrane permeability in bioactive molecules .
- Applications : Explored in medicinal chemistry for protease inhibition.
Alkyl Chain Modifications: 4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Aromatic Substitutions: 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole
- Molecular Formula : C₁₇H₁₃ClF₃N₂O
- Key Differences: Lacks hydroxyl and amino groups; features aromatic substituents (chlorophenyl, methoxyphenyl).
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
Selectivity in Synthesis : The target compound’s synthesis achieves >95% selectivity for the 3-CF₃/5-OH isomer over the 5-CF₃/3-OH isomer, critical for industrial-scale production .
Biological Activity: Pyrazol-5-ol derivatives with amino groups show enhanced hydrogen-bonding capacity, improving interactions with biological targets like proteases .
Thermodynamic Stability: The trifluoromethyl group at position 3 stabilizes the pyrazole ring via electron-withdrawing effects, increasing thermal stability compared to non-fluorinated analogs .
Biological Activity
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a synthetic organic compound, has garnered attention in recent years due to its notable biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 181.12 g/mol. The presence of a trifluoromethyl group significantly enhances its lipophilicity, facilitating interactions with hydrophobic regions of biological targets. The amino group allows for hydrogen bonding, which is crucial for binding affinity to various proteins and enzymes .
Research indicates that this compound interacts with several biological targets through:
- Hydrogen Bonding : The amino group forms hydrogen bonds with target molecules, enhancing binding interactions.
- Hydrophobic Interactions : The trifluoromethyl group aids in penetrating lipid membranes, improving bioavailability and efficacy .
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. In vitro studies reveal that it can inhibit the growth of several cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.08 |
| Liver Cancer | HepG2 | 0.12 |
| Colorectal Cancer | HT29 | 0.15 |
| Lung Cancer | A549 | 0.20 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antidiabetic Activity
Emerging research indicates that this compound may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. Animal models have shown improved glycemic control following treatment with this compound.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other structurally similar pyrazole derivatives:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 4-Amino-3-trifluoromethyl-5-phenylpyrazole | Contains a phenyl group instead of a methyl group | Potentially different pharmacological profiles |
| 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide | Contains a carboxamide group | Different solubility and reactivity |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-one | Lacks the amino group | Different biological activity |
This table illustrates the distinct pharmacological profiles influenced by structural variations among these compounds.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various disease models:
- Cancer Treatment : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Infection Control : Another research effort identified its efficacy against resistant bacterial strains, suggesting applications in treating infections caused by multi-drug resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
